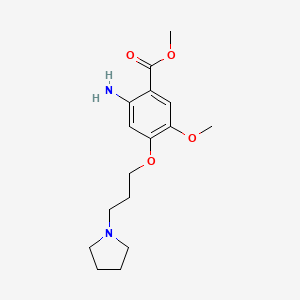

Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate

Description

Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate (CAS: 1320288-24-1) is a benzoate derivative featuring a methoxy group at position 5, an amino group at position 2, and a pyrrolidin-1-ylpropoxy substituent at position 2. Its structural complexity arises from the combination of polar (amino, methoxy) and basic (pyrrolidine) functional groups, which influence its physicochemical properties, such as solubility and bioavailability. Analytical data for this compound, including NMR, HPLC, and LC-MS profiles, are standardized by suppliers like Amadis Chemical, ensuring quality control for research applications .

Properties

IUPAC Name |

methyl 2-amino-5-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-20-14-10-12(16(19)21-2)13(17)11-15(14)22-9-5-8-18-6-3-4-7-18/h10-11H,3-9,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLXRQKFXZPXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101141444 | |

| Record name | Benzoic acid, 2-amino-5-methoxy-4-[3-(1-pyrrolidinyl)propoxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320288-24-1 | |

| Record name | Benzoic acid, 2-amino-5-methoxy-4-[3-(1-pyrrolidinyl)propoxy]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1320288-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-5-methoxy-4-[3-(1-pyrrolidinyl)propoxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Etherification: The amino group is protected, and the methoxy group is introduced via etherification using methanol and an acid catalyst.

Substitution: The protected amino group is deprotected, and the pyrrolidinyl propoxy group is introduced through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The amino group can be reduced to a primary amine using reducing agents.

Substitution: The pyrrolidinyl propoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a primary amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidinyl propoxy group can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzoate Derivatives

Table 1: Structural Comparison with Selected Analogues

Key Differences and Implications

This may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-basic derivatives .

Synthetic Accessibility :

- The synthesis of the target compound likely involves sequential alkylation and amination steps, as inferred from its substituents. In contrast, benzoxazole derivatives require prolonged reflux with aryl acids (15 hours), suggesting higher energy input .

Physicochemical Properties: The amino and pyrrolidine groups in the target compound may improve water solubility relative to purely aromatic analogues. However, the methoxy group could reduce reactivity in electrophilic substitution reactions compared to hydroxyl-bearing derivatives like methyl 3-amino-4-hydroxybenzoate .

Biological Activity

Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate, with the CAS number 1320288-24-1, is a complex organic compound characterized by its unique structure, which includes a methoxy group, an amino group, and a pyrrolidine moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its ability to interact with various biological systems.

- Molecular Formula : C₁₆H₂₄N₂O₄

- Molecular Weight : 308.37 g/mol

- Structure : The compound belongs to the class of benzoate esters and features several functional groups that may enhance its biological activity.

Research indicates that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. Compounds with similar structures are often explored for their potential as anxiolytics or antidepressants due to their ability to modulate serotonin and dopamine receptors. Specifically, this compound may influence neurotransmitter release and receptor binding, contributing to its therapeutic properties .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Potential effects on serotonin and dopamine systems, indicating anxiolytic or antidepressant properties. |

| Antioxidant Properties | May exhibit antioxidant activity, reducing oxidative stress in biological systems. |

| Antimicrobial Effects | Similar compounds have shown efficacy against various pathogens; further studies needed for confirmation. |

Case Studies and Research Findings

- Pharmacological Screening : A study highlighted the potential of this compound in modulating neurotransmitter systems. In vitro assays demonstrated that the compound could significantly affect serotonin receptor activity, suggesting its role as a potential antidepressant agent.

- Synthesis and Derivatives : The compound can be synthesized through various methods, including multi-step reactions involving sodium cyanate and glacial acetic acid. One notable derivative formed from this compound, 6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol, has shown enhanced bioactivity due to its additional heterocyclic ring structure .

- Comparative Analysis : A comparative study of structurally similar compounds revealed that this compound possesses unique aspects that may enhance its interaction with biological targets compared to other benzoate derivatives. For instance, compounds like methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate exhibited different receptor binding profiles, indicating the specificity of this compound's action .

Q & A

Q. What are the key steps in synthesizing Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate, and what challenges arise during the introduction of the pyrrolidine-propoxy group?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. First, the 2-amino and 5-methoxy groups are introduced via nitration/methylation or direct substitution. The critical step is the alkylation of the 4-hydroxy position with 3-(pyrrolidin-1-yl)propyl bromide. Challenges include:

- Steric hindrance : The bulky pyrrolidine group may reduce reaction efficiency. Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) or elevated temperatures (~80°C) improves yield .

- Amino group protection : The 2-amino group must be protected (e.g., with Boc or acetyl groups) during alkylation to prevent side reactions .

Validation via HPLC (C18 column, acetonitrile/water gradient) confirms purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.7–4.2 ppm (methoxy and propoxy groups), and δ 2.5–3.0 ppm (pyrrolidine N-CH₂) .

- ¹³C NMR : Carbamate carbonyl (~165 ppm) and pyrrolidine carbons (~45–50 ppm) .

- IR : Stretching at ~3300 cm⁻¹ (N-H, amino), ~1700 cm⁻¹ (ester C=O) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₇H₂₅N₂O₄: 345.18) .

Assignments are validated via 2D NMR (COSY, HSQC) and spiking experiments with reference standards .

Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). For biological assays:

- Prepare stock solutions in DMSO (≤10% v/v) to avoid cytotoxicity .

- Use sonication (30 min) or gentle heating (40°C) for dissolution .

Solubility in hexane/ethyl acetate mixtures (1:1) is poor, necessitating silica gel chromatography for purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during the alkylation of the benzoate core?

- Methodological Answer :

- Catalyst screening : Use KI or K₂CO₃ as base in DMF at 80°C for 12 hours to enhance nucleophilic substitution .

- Microwave-assisted synthesis : Reduces reaction time (2 hours vs. 12 hours) and improves regioselectivity .

- Byproduct mitigation : Monitor for O-alkylation byproducts via TLC (Rf = 0.3 in ethyl acetate/hexane) and adjust stoichiometry (1.2 equiv alkylating agent) .

Q. What strategies mitigate decomposition of the compound under acidic or basic conditions during synthesis?

- Methodological Answer :

- pH control : Maintain neutral conditions (pH 6–8) during hydrolysis of protecting groups. Avoid strong acids (e.g., HCl), which cleave the ester moiety .

- Stability studies : Use accelerated degradation (40°C/75% RH for 14 days) to identify degradation products (e.g., free benzoic acid via HPLC) .

- Lyophilization : Store the final product as a lyophilized powder under argon to prevent hydrolysis .

Q. How does computational modeling predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). The pyrrolidine-propoxy chain shows affinity for hydrophobic pockets .

- DFT calculations : Predict electrophilic regions (e.g., amino group) susceptible to metabolic oxidation .

- ADMET profiling : Tools like SwissADME estimate logP (~2.5) and BBB permeability (low), guiding in vivo studies .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation of pyrrolidine) .

- Prodrug design : Mask the amino group with acetyl or PEGylated moieties to enhance bioavailability .

- Pharmacokinetic profiling : Compare AUC(0–24h) values after IV vs. oral administration to assess first-pass metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.